1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol

Lipophilicity Drug-likeness Physicochemical property prediction

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol (CAS 2098011-63-1) combines a 6-chloro-2-methylpyrimidine head with a 3-ethyl-4-hydroxypiperidine tail, creating a stereoelectronically unique scaffold absent from des-ethyl or pyrazine analogs. Its computed logP of 2.23, tPSA of 38–45 Ų, and 0–1 HBD place it in oral drug-like space, ideal for CNS-penetrant GPCR probes and cell-based kinase assays. The 6-Cl group enables rapid Suzuki, Buchwald, or Sonogashira diversification. Procurement of this parent scaffold empowers systematic SAR across three independent diversity vectors.

Molecular Formula C12H18ClN3O
Molecular Weight 255.74 g/mol
CAS No. 2098011-63-1
Cat. No. B1490264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol
CAS2098011-63-1
Molecular FormulaC12H18ClN3O
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCCC1CN(CCC1O)C2=CC(=NC(=N2)C)Cl
InChIInChI=1S/C12H18ClN3O/c1-3-9-7-16(5-4-10(9)17)12-6-11(13)14-8(2)15-12/h6,9-10,17H,3-5,7H2,1-2H3
InChIKeyUBXRMFVMRXVFLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol: Chemical Identity, Physicochemical Profile, and Procurement-Relevant Classification


1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol (CAS 2098011-63-1) is a synthetic small-molecule building block that combines a 6-chloro-2-methylpyrimidine head group with a 3-ethyl-4-hydroxypiperidine tail [1]. The compound is classified as a heteroaryl-substituted piperidine alcohol and is primarily offered by research-chemical suppliers for use in medicinal chemistry and fragment-based lead discovery [2]. Its computed physicochemical parameters—molecular weight 255.74 g·mol⁻¹, calculated logP 2.23, topological polar surface area 38–45 Ų, and zero or one hydrogen-bond donor (depending on protonation state)—place it within oral drug-like space as defined by Lipinski’s rules [3][4]. Critically, the concurrent presence of a 3-ethyl substituent and a 4-hydroxyl group on the piperidine ring distinguishes this compound from the more abundant 4-substituted-only or unsubstituted piperidine-pyrimidine analogs, creating a stereoelectronically unique scaffold for structure–activity relationship (SAR) exploration [5].

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol: Why In-Class Compounds Cannot Be Interchanged Without Quantitative Evidence


Piperidine-pyrimidine hybrids form a broad chemotype that engages diverse biological targets including kinases, melanocortin receptors, and ion channels [1]. However, even apparently minor structural modifications—such as moving or removing an ethyl substituent, altering the position of the hydroxyl group, or replacing the pyrimidine with a pyrazine—can produce order-of-magnitude shifts in target affinity, selectivity, solubility, and metabolic stability [2][3]. For procurement decisions, the assumption that any 6-chloro-2-methylpyrimidin-4-yl piperidine will behave identically is unsupported by SAR precedent. The 3-ethyl-4-hydroxypiperidine motif in this compound introduces a unique combination of steric bulk, hydrogen-bonding geometry, and conformational constraint that is absent from the des-ethyl, 4-hydroxymethyl, and pyrazine-based analogs. The quantitative evidence below (where available) and the explicit notation of data gaps provide the factual basis for evaluating whether this specific scaffold merits selection over its nearest neighbors.

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol: Quantitative Differentiation Evidence Versus Closest Analogs


Physicochemical Differentiation: Computed Lipophilicity and Polar Surface Area Versus the Des-Ethyl Analog

Computed logP and topological polar surface area (tPSA) distinguish 1-(6-chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol from its closest commercially available analog, 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (CAS 936845-82-8), which lacks the 3-ethyl group. The target compound has a calculated logP of 2.23 (Sildrug/ECBD) and a tPSA of 38.25–45 Ų [1][2]. Although experimental values for the des-ethyl analog are not publicly reported, the removal of the ethyl substituent is universally predicted by consensus logP algorithms (e.g., XLogP3, ALogPS) to lower logP by approximately 0.5–0.8 units and reduce tPSA by 0–2 Ų, because the ethyl group contributes two sp³ carbons with positive hydrophobic increment [3]. The difference in logP of ≥0.5 log units is sufficient to alter predicted membrane permeability, CYP450-mediated metabolism, and nonspecific protein binding in the absence of compensatory changes [4].

Lipophilicity Drug-likeness Physicochemical property prediction

Hydrogen-Bond Donor Count and Its Impact on Permeability and Solubility Relative to the 4-Hydroxymethyl Analog

The target compound possesses zero or one hydrogen-bond donor (HBD) depending on the ionization state of the piperidine 4-hydroxyl group, whereas the structurally similar analog 2-(1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)ethan-1-ol (CAS 1289079-32-8) carries a primary alcohol that consistently contributes one HBD regardless of pH [1][2]. The Sildrug/ECBD prediction system assigns HBD = 0 for the target compound, reflecting the tertiary alcohol character (hydroxyl attached to a ring carbon with three substituents) that can engage in intramolecular hydrogen bonding [1]. The ZINC15 conformer library predicts HBD = 1 under neutral conditions and HBD = 2 under low-pH conditions where the piperidine nitrogen is protonated [2]. In contrast, the primary alcohol of the comparator is a reliable HBD = 1 under all physiological pH values . The reduced effective HBD count of the target compound is predicted to improve passive membrane permeability relative to the primary-alcohol analog, following the well-established inverse correlation between HBD count and Caco-2 permeability [3].

Hydrogen bonding Permeability Fragment-based drug design

Rotatable Bond Count and Conformational Pre-organization Versus the 4-Carboxylic Acid Analog

The target compound contains two rotatable bonds (the ethyl C–C bond and the piperidine–pyrimidine N–C bond), as documented by the ZINC15 and Sildrug databases [1][2]. The analog 1-(6-chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 1017782-77-2) also has two rotatable bonds, but the carboxylic acid group introduces a formal negative charge at physiological pH that profoundly alters solubility, protein binding, and membrane penetration [3]. The neutral tertiary alcohol of the target compound preserves drug-like permeability while the 3-ethyl substituent restricts the conformational freedom of the piperidine ring through 1,3-allylic strain interactions with the 4-hydroxyl group, effectively reducing the entropic penalty upon target binding relative to an unsubstituted 4-hydroxypiperidine [4]. This conformational pre-organization is a well-precedented advantage in fragment-based lead discovery, where ligand efficiency metrics penalize excessive flexibility [5].

Conformational restriction Entropic penalty Ligand efficiency

Heteroaryl Head-Group Identity: Pyrimidine Versus Pyrazine and Its Predicted Impact on Target Recognition

The 6-chloro-2-methylpyrimidine moiety of the target compound provides two aromatic nitrogen atoms in a 1,3-relationship capable of acting as a bidentate hydrogen-bond acceptor for kinase hinge regions, a pattern distinct from the 1,2-diazine geometry of the pyrazine-based analog 1-(3-chloropyrazin-2-yl)-3-ethylpiperidin-4-ol (CAS 2098085-92-6) [1][2]. The pyrimidine N1–N3 spacing (∼2.4 Å) matches the ATP adenine-binding motif of many kinases more precisely than the pyrazine N1–N2 spacing (∼2.3 Å), as shown by crystallographic surveys of kinase–inhibitor complexes [3]. Furthermore, the 6-chloro substituent on the target pyrimidine is positioned para to the piperidine attachment, placing it in an orientation that extends toward the ribose pocket or solvent channel depending on the kinase, whereas the 3-chloro substituent on the pyrazine analog occupies a sterically distinct vector [4]. While direct comparative IC₅₀ data for these two compounds against a shared target panel are not publicly available, the database ZINC15 records no known bioactivity for the target compound, underscoring the need for prospective testing rather than reliance on analog data [5].

Kinase hinge binding Heterocycle SAR Target selectivity

Commercial Purity and Availability Landscape: Benchmarking Against the Nearest Procurable Analogs

Publicly listed supplier data indicate that 1-(6-chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol is typically offered at a standard purity of 95%, with the closely related analog 2-(1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)ethan-1-ol (CAS 1289079-32-8) available at 98% purity from Bidepharm, alongside batch-specific QC documentation (NMR, HPLC, GC) [1]. The lower nominal purity of the target compound (95% vs. 98%) reflects its status as a less commoditized building block and may require end-users to budget for additional purification (e.g., flash chromatography or preparative HPLC) before use in sensitive biochemical assays. No dedicated analytical certificates for the target compound were located from non-excluded suppliers at the time of this analysis, a gap that procurement teams should address by requesting batch-specific certificates of analysis directly from vendors [2]. The structurally simpler analog 4-chloro-2-methyl-6-(1-piperidinyl)pyrimidine (CAS 94052-15-0), which lacks both the ethyl and hydroxyl substituents, is available from multiple catalog suppliers, but its simpler substitution pattern forfeits the stereoelectronic complexity of the target compound .

Procurement specification Purity comparison Supply-chain reliability

Explicit Statement on the Absence of Direct Comparative Bioactivity Data

A systematic search of PubMed, BindingDB, ChEMBL, and ZINC15 (conducted April 2026) returned no primary research articles, patents, or curated bioactivity records that report quantitative IC₅₀, Kᵢ, Kd, or cellular potency data for 1-(6-chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol against any molecular target. The ZINC15 database explicitly records 'no known activity for this compound' [1]. Direct head-to-head comparisons with the five closest structural analogs are therefore not possible at this time. The differentiation evidence presented above relies on computed physicochemical properties and established medicinal chemistry principles (class-level inference). Any procurement or selection decision should be accompanied by prospective experimental profiling of the target compound alongside at least two of the comparators identified in this guide, using the end-user's own assay cascade.

Data gap Prospective testing required Evidence limitation

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol: Evidence-Grounded Application Scenarios for Scientific and Industrial Users


Kinase-Focused Fragment and Lead Discovery Libraries

The pyrimidine N1–N3 hydrogen-bond acceptor motif of the target compound is geometrically suited to engage kinase hinge regions [1]. Screening this scaffold against a diverse kinase panel can establish selectivity fingerprints that capitalize on the 3-ethyl-4-hydroxypiperidine substitution pattern, which provides steric differentiation from unsubstituted piperidine analogs. The neutral tertiary alcohol avoids the permeability penalty of carboxylic acid comparators, making it suitable for cell-based kinase assays [2].

GPCR Probe Development Leveraging the Pyrimidine-Piperidine Chemotype

Piperidine-pyrimidine hybrids have demonstrated activity at melanocortin and prostaglandin receptors [3]. The target compound's computed logP of 2.23 and low HBD count position it favorably for CNS-penetrant GPCR probe design, where excessive polarity and hydrogen-bond donor capacity are detrimental. The 6-chloro substituent provides a synthetic handle for late-stage diversification via cross-coupling chemistry.

Physicochemical Property-Driven Scaffold Selection for Oral Bioavailability Optimization

With a molecular weight of 255.74, clogP of 2.23, tPSA of 38–45 Ų, and 0–1 HBD, the target compound resides near the center of oral drug-like chemical space as defined by both Lipinski's and Veber's rules [4][5]. For programs that have identified a potent but excessively polar or flexible lead series, this scaffold offers a more lipophilic and conformationally constrained alternative to 4-hydroxypiperidine building blocks lacking the 3-ethyl substituent.

Custom Analog Synthesis and Late-Stage Functionalization

The 6-chloro substituent on the pyrimidine ring serves as a versatile functional handle for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings, enabling rapid analog generation [6]. The 4-hydroxyl group can be derivatized (etherification, esterification, oxidation to ketone) to further probe SAR, while the 3-ethyl group provides a stable alkyl marker for metabolic studies. Procurement of the parent scaffold enables systematic exploration of three independent diversity vectors.

Quote Request

Request a Quote for 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.